molecular formula C23H23ClN4O4S2 B2933233 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 958717-57-2

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2933233
CAS No.: 958717-57-2
M. Wt: 519.03
InChI Key: QMCLJAANFNWIKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectral data analyses such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS . Unfortunately, the specific molecular structure details for the requested compound are not available in the literature.

Scientific Research Applications

Molecular Interaction and Binding Affinity

Research has explored the molecular interactions of similar compounds, focusing on their binding affinity to specific receptors. For example, studies on compounds like SR141716 have demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. These studies utilize molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (3D-QSAR) models, offering insights into the molecular interaction and binding mechanisms of these compounds (J. Shim et al., 2002).

Antagonistic Activity on Cannabinoid Receptors

Another area of research focuses on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These studies have identified structural requirements for potent and selective activity against the brain cannabinoid CB1 receptor. The identification of potent compounds within this series, such as those with specific substituents, provides a foundation for the development of pharmacological probes and potential therapeutic agents (R. Lan et al., 1999).

Synthesis and Evaluation as Imaging Agents

Research into the synthesis of compounds for use as potential imaging agents for CB1 receptors using positron emission tomography (PET) has been conducted. These studies aim to develop radiolabeled compounds that selectively bind to CB1 receptors in the brain, facilitating the in vivo imaging and study of these receptors (J. Kumar et al., 2004).

Anticancer and Antimicrobial Agents

There is also interest in synthesizing and evaluating the biological activities of compounds with similar structures, including their anticancer and antimicrobial properties. Research has led to the development of compounds that exhibit potent activity against various cancer cell lines and pathogenic microorganisms, demonstrating the therapeutic potential of these compounds (Kanubhai D. Katariya et al., 2021).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S2/c24-17-5-4-6-18(13-17)28-22(20-14-33(30)15-21(20)26-28)25-23(29)16-7-9-19(10-8-16)34(31,32)27-11-2-1-3-12-27/h4-10,13H,1-3,11-12,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLJAANFNWIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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